molecular formula C5H10O2 B14547108 1-Propene, 2,3-dimethoxy- CAS No. 61860-67-1

1-Propene, 2,3-dimethoxy-

Cat. No.: B14547108
CAS No.: 61860-67-1
M. Wt: 102.13 g/mol
InChI Key: USZQGXVRDYONEE-UHFFFAOYSA-N
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Description

1-Propene, 2,3-dimethoxy- is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is characterized by the presence of a propene backbone with two methoxy groups attached to the second and third carbon atoms. This compound is also known by its IUPAC name, 2,3-dimethoxypropene .

Preparation Methods

The synthesis of 1-Propene, 2,3-dimethoxy- typically involves the reaction of propene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring efficient large-scale production.

Chemical Reactions Analysis

1-Propene, 2,3-dimethoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propene, 2,3-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propene, 2,3-dimethoxy- involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

1-Propene, 2,3-dimethoxy- is a compound of interest due to its potential biological activities. This article explores its biological properties, including its chemical behavior, potential therapeutic applications, and safety considerations based on diverse research findings.

Antioxidant Properties

Research indicates that compounds with methoxy groups often exhibit antioxidant activity. The presence of these groups can enhance the stability of free radicals and contribute to the scavenging of reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Effects

1-Propene, 2,3-dimethoxy- has shown potential antimicrobial activity. Studies have demonstrated that similar methoxy-substituted compounds possess inhibitory effects against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes .

Cytotoxicity and Cancer Research

There is growing interest in the cytotoxic effects of methoxy-substituted compounds in cancer research. Preliminary studies suggest that 1-Propene, 2,3-dimethoxy- may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death . Further investigations are needed to elucidate these mechanisms fully.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various methoxy-substituted compounds, 1-Propene, 2,3-dimethoxy- was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

CompoundIC50 (µM)
1-Propene, 2,3-dimethoxy-25
Control (Ascorbic Acid)10

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various compounds found that 1-Propene, 2,3-dimethoxy- exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Safety and Regulatory Considerations

While exploring the biological activity of 1-Propene, 2,3-dimethoxy-, it is essential to consider safety data. Regulatory assessments indicate that exposure to similar methoxy compounds can lead to sensitization and allergic reactions in some individuals. Therefore, proper handling and usage guidelines should be established .

Properties

CAS No.

61860-67-1

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2,3-dimethoxyprop-1-ene

InChI

InChI=1S/C5H10O2/c1-5(7-3)4-6-2/h1,4H2,2-3H3

InChI Key

USZQGXVRDYONEE-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)OC

Origin of Product

United States

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